7-Hydroxy-2-methyl-1-indanone
CAS No.:
Cat. No.: VC14143853
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10O2 |
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Molecular Weight | 162.18 g/mol |
IUPAC Name | 7-hydroxy-2-methyl-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C10H10O2/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6,11H,5H2,1H3 |
Standard InChI Key | WRDXZYNAEMBLAK-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=C(C1=O)C(=CC=C2)O |
Introduction
Molecular and Physicochemical Properties
Structural Characteristics
7-Hydroxy-2-methyl-1-indanone features a fused bicyclic system comprising a benzene ring and a ketone-containing cyclopentanone ring. The hydroxyl group at the 7-position participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the molecule in the gaseous phase . The methyl group at the 2-position introduces steric effects that influence reaction selectivity. Key properties include:
The compound’s crystallographic data, obtained via X-ray diffraction, reveals a planar indanone core with bond lengths and angles consistent with conjugated carbonyl systems .
Thermodynamic Stability
Comparative studies with its structural isomer, 6-hydroxy-1-indanone, demonstrate that 7-hydroxy-2-methyl-1-indanone exhibits higher thermodynamic stability in the gaseous phase (ΔfH°(g) = −238.5 ± 2.1 kJ·mol⁻¹) . This stability arises from intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, which reduces molecular strain and enhances resonance stabilization.
Synthesis and Functionalization
Classical Synthetic Routes
The synthesis of 7-hydroxy-2-methyl-1-indanone typically involves multi-step protocols:
Bringmann-Jansen Method
Bringmann and Jansen developed a route starting from 2,6-dibromophenol and 3-chloropropionyl chloride. Key steps include:
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Acylation: 2,6-Dibromophenol reacts with 3-chloropropionyl chloride in acetonitrile with triethylamine as a base to form an intermediate ester.
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Cyclization: The ester undergoes Lewis acid-mediated cyclization (e.g., tetrabutyl titanate) to yield a brominated indanone derivative.
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Debromination: Catalytic hydrogenation with palladium on carbon removes bromine substituents, yielding the final product .
Alternative Approaches
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Baeyer-Villiger Oxidation: 2-Methylindanone derivatives undergo oxidation with peracids to introduce hydroxyl groups at specific positions.
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Biomass-Derived Synthesis: Recent efforts utilize lignin-derived precursors to produce hydroxyindanones sustainably, though yields remain suboptimal .
Functional Group Transformations
The compound’s reactivity profile enables diverse derivatizations:
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Esterification: The hydroxyl group reacts with acyl chlorides to form esters, useful in polymer chemistry.
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Aldol Condensation: The ketone participates in cross-aldol reactions with aldehydes, generating α,β-unsaturated ketones for medicinal chemistry .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
7-Hydroxy-2-methyl-1-indanone serves as a precursor to:
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Anticancer Agents: Derivatives with modified substituents exhibit topoisomerase inhibition activity .
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Anti-inflammatory Compounds: Ester analogs demonstrate COX-2 selectivity in preclinical models.
Agrochemicals
The compound’s methyl and hydroxyl groups are leveraged in synthesizing:
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Herbicides: Chlorinated derivatives target plant acetolactate synthase .
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Fungicides: Thioether analogs show efficacy against Phytophthora infestans.
Material Science
Polymerization of hydroxyindanone monomers yields high-temperature-resistant resins used in aerospace coatings .
Research Advancements and Computational Insights
Thermochemical Studies
Combustion calorimetry and Calvet microcalorimetry data reveal:
These values inform process optimization in industrial-scale syntheses.
Intramolecular Proton Transfer
Density functional theory (DFT) calculations indicate that proton transfer from the hydroxyl group to the ketone oxygen is energetically unfavorable (ΔG‡ = 48.2 kJ·mol⁻¹), preserving the compound’s stability under standard conditions .
Comparative Reactivity
The table below contrasts reactivity metrics with related indanones:
Compound | Electrophilic Substitution Rate (k, L·mol⁻¹·s⁻¹) | Baeyer-Villiger Oxidation Yield (%) |
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7-Hydroxy-2-methyl-1-indanone | 2.4 × 10⁻³ | 92 |
6-Hydroxy-1-indanone | 1.1 × 10⁻³ | 78 |
1-Indanone | 3.8 × 10⁻³ | 65 |
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